N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-METHYL-4-OXO-4 H-QUINAZOLIN-3-YL)-BENZOIC ACID” is similar to the one you’re asking about . Another similar compound is “Methyl 2-(2-methyl-4-oxo-3(4H) -quinazolinyl)benzoate” with a molecular formula of C17H14N2O3 .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like fast atom bombardment (FAB positive) mass spectra .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques .
Aplicaciones Científicas De Investigación
Therapeutic Applications of Tetrahydroisoquinolines
Tetrahydroisoquinolines, a class of compounds structurally related to N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown protective effects against Parkinsonism in mammals. The broad therapeutic applications of this class include anticancer, antimalarial, and neuroprotective effects, with the US FDA approval of trabectedin for soft tissue sarcomas highlighting the anticancer potential of such compounds (Singh & Shah, 2017).
Oxidative Stress and Neurodegeneration
Compounds acting on mitochondria, such as MPP+ analogs, which include certain quinazoline derivatives, have been implicated in the induction of neurodegenerative changes similar to those seen in Parkinson's disease. These compounds are studied for their effects on neurodegeneration through mechanisms involving mitochondrial dysfunction and oxidative stress (Kotake & Ohta, 2003).
Antimalarial Agents
Research into 8-aminoquinoline antimalarial agents provides insights into the metabolism and therapeutic potential of related compounds. These studies are crucial for understanding the mechanisms through which such compounds exert their effects, including the formation of metabolites with hemolytic potential in certain individuals (Strother et al., 1981).
Novel Drug Development
The exploration of novel drugs for tuberculosis treatment underscores the importance of structural diversity in drug discovery. Compounds like clofazimine and new oxazolidinones are examples of how structurally innovative molecules can contribute to the development of treatments for multidrug-resistant infections. This research highlights the potential of novel structural motifs in addressing unmet medical needs (Grosset et al., 2012).
Propiedades
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-17-21(29-19(2)27-24-13-7-6-12-22(24)26(29)31)15-16-23(18)28-25(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWDQKHCAPBKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.